Piperidine-3,5-dicarboxylic Acid
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Overview
Description
Piperidine-3,5-dicarboxylic acid is a heterocyclic organic compound that belongs to the class of piperidine derivatives It consists of a six-membered ring containing one nitrogen atom and two carboxylic acid groups positioned at the 3 and 5 locations on the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the esterification of pyridine-3,5-dicarboxylic acid followed by hydrogenation of the pyridine ring. The resulting product is then protected with a suitable protecting group such as Boc anhydride .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-organic frameworks (MOFs). These frameworks are derived from reactions involving pyridine-3,5-dicarboxylic acid, bipositive metal ions (such as cadmium, zinc, cobalt, and copper), and various template molecules .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and other functionalized compounds.
Scientific Research Applications
Piperidine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK . These interactions lead to various physiological effects, including antioxidant, anti-inflammatory, and bioavailability-enhancing properties .
Comparison with Similar Compounds
Pyridine-3,5-dicarboxylic acid: Similar in structure but lacks the piperidine ring.
Piperidine: A simpler structure without the carboxylic acid groups.
Piperine: A piperidine alkaloid with different functional groups and biological activities.
Uniqueness: Piperidine-3,5-dicarboxylic acid is unique due to the presence of both the piperidine ring and the carboxylic acid groups, which confer distinct chemical reactivity and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
piperidine-3,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWGOKNLNRUDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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